Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-methoxyphenyl)-
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Overview
Description
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-methoxyphenyl)- is a complex heterocyclic compound. This compound belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. The presence of the diazepine ring, a seven-membered ring containing two nitrogen atoms, adds to its structural complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-methoxyphenyl)- can be achieved through a multi-component reaction involving a 1,2-diamine, isocyanide, trimethylsilylazide, and two molecules of a linear or cyclic ketone in methanol at ambient temperature . This process is catalyzed by organic-inorganic hybrid catalysts such as [bmim]5[PNiW11O39]·3H2O .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using heterogeneous catalysts like ferrocene supported activated carbon (FC/AC). This catalyst facilitates the condensation of o-phenylenediamine and ketones under solvent-free conditions, achieving high yields and selectivity towards the desired benzodiazepine derivatives .
Chemical Reactions Analysis
Types of Reactions
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Condensation: Reacts with aromatic o-diamines and ketones to form benzodiazepines.
Cyclization: Forms spiro compounds through cyclization reactions involving multiple components.
Common Reagents and Conditions
Reagents: 1,2-diamine, isocyanide, trimethylsilylazide, ketones.
Conditions: Ambient temperature, methanol as solvent, and catalysts like [bmim]5[PNiW11O39]·3H2O.
Major Products
The major products formed from these reactions are benzodiazepine derivatives, which are important in pharmacological applications .
Scientific Research Applications
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-methoxyphenyl)- has significant applications in various fields:
Mechanism of Action
The mechanism of action of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-methoxyphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The diazepine ring structure allows it to bind to specific sites, modulating biological pathways and exerting its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1,5-Benzodiazepines: Known for their pharmacological activities, including anti-anxiety and antipsychotic effects.
Tetrazolyldiazepines: Synthesized using similar multi-component reactions and exhibit diverse biological properties.
Uniqueness
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-methoxyphenyl)- is unique due to its spiro structure, which imparts distinct chemical and biological properties compared to other benzodiazepine derivatives .
Properties
CAS No. |
133307-93-4 |
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Molecular Formula |
C25H31N3O |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
4-methoxy-N-(2-spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane]-5-ylethyl)aniline |
InChI |
InChI=1S/C25H31N3O/c1-29-20-13-11-19(12-14-20)26-17-18-28-24-10-3-2-8-23(24)27-22-9-6-7-21(22)25(28)15-4-5-16-25/h2-3,8,10-14,21,26H,4-7,9,15-18H2,1H3 |
InChI Key |
BWAQGCRALANEEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NCCN2C3=CC=CC=C3N=C4CCCC4C25CCCC5 |
Origin of Product |
United States |
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